O-Demethyl Vandetanib-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-Demethyl Vandetanib-d4: is a deuterated analog of O-Demethyl Vandetanib, a derivative of Vandetanib. Vandetanib is a tyrosine kinase inhibitor used primarily in the treatment of medullary thyroid cancer. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Vandetanib due to its stable isotope labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Demethyl Vandetanib-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:

Bromination and Fluorination: The initial step involves the bromination and fluorination of aniline derivatives to form 4-bromo-2-fluoroaniline.

Quinazoline Formation: This intermediate is then reacted with appropriate reagents to form the quinazoline core structure.

Deuteration: The critical step involves the introduction of deuterium atoms. This is typically achieved by using deuterated reagents such as deuterated methanol or deuterated piperidine.

Methoxylation: The final step involves the methoxylation of the quinazoline core to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

O-Demethyl Vandetanib-d4 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various quinazoline derivatives.

Reduction: Reduction reactions can convert the quinazoline core to more reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various quinazoline derivatives, each with different functional groups that can be further utilized in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

O-Demethyl Vandetanib-d4 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Vandetanib.

Biology: Helps in understanding the biological interactions and effects of Vandetanib at the molecular level.

Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Vandetanib.

Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Wirkmechanismus

The mechanism of action of O-Demethyl Vandetanib-d4 is similar to that of Vandetanib. It inhibits multiple tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET tyrosine kinase. By inhibiting these kinases, it disrupts signaling pathways involved in tumor growth and angiogenesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vandetanib: The parent compound, used in cancer treatment.

O-Demethyl Vandetanib: The non-deuterated form, used in similar research applications.

Deuterated Vandetanib: Another deuterated analog with similar applications.

Uniqueness

O-Demethyl Vandetanib-d4 is unique due to its stable isotope labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific fields, contributing to advancements in medicine and chemistry.

Biologische Aktivität

O-Demethyl Vandetanib-d4 is a deuterated analog of Vandetanib, which is primarily used in the treatment of medullary thyroid cancer. This compound has gained attention in pharmacological research due to its unique properties and potential applications in understanding the biological mechanisms of action related to tyrosine kinase inhibition.

This compound is characterized by its stable isotope labeling, which enhances its stability and allows for precise tracking in metabolic studies. The molecular formula is C21H18D4BrFN4O2 with a molecular weight of 465.35 g/mol. The synthesis involves several key steps, including bromination, fluorination, quinazoline core formation, deuteration, and methoxylation .

The biological activity of this compound is closely related to that of its parent compound, Vandetanib. Both compounds act as multi-tyrosine kinase inhibitors , targeting:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Epidermal Growth Factor Receptor (EGFR)

- RET Tyrosine Kinase

By inhibiting these kinases, this compound disrupts critical signaling pathways involved in tumor growth and angiogenesis, making it a valuable tool in cancer therapy research.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory effects on cell proliferation in various cancer cell lines. For instance, studies have shown significant reductions in cell viability in medullary thyroid carcinoma cells treated with this compound.

Pharmacokinetic Properties

The pharmacokinetics of this compound have been assessed through various studies, revealing important data on absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Bioavailability : Approximately 64% when administered orally.

- Volume of Distribution : Estimated at 1.3 L/kg.

- Protein Binding : About 14% bound to plasma proteins.

These properties are essential for understanding the compound's efficacy and safety profile in therapeutic applications .

Case Study: Efficacy in Medullary Thyroid Cancer

A randomized phase III trial demonstrated the efficacy of Vandetanib in patients with metastatic medullary thyroid cancer, leading to improved progression-free survival rates compared to placebo. While specific data on this compound is limited, the insights from Vandetanib's clinical trials provide a framework for evaluating its deuterated counterpart's potential benefits .

Comparative Studies

Comparative studies between this compound and other tyrosine kinase inhibitors have shown that the deuterated form may offer advantages in metabolic stability and tracking during pharmacokinetic studies. This can lead to more accurate assessments of drug behavior within biological systems .

Data Table: Comparison of Biological Activity

| Compound | Target Kinases | IC50 (nM) | Clinical Application |

|---|---|---|---|

| This compound | VEGFR, EGFR, RET | TBD | Research Tool |

| Vandetanib | VEGFR, EGFR, RET | ~30 | Medullary Thyroid Cancer |

| Ritlecitinib | JAK3 | ~10 | Alopecia Areata |

Note : IC50 values for this compound are currently under investigation and will be updated as data becomes available.

Eigenschaften

IUPAC Name |

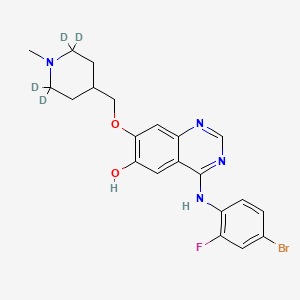

4-(4-bromo-2-fluoroanilino)-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26)/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRILWHQVZXWIN-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.